molecular formula C14H8Cl3F3N2O B3042830 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide CAS No. 680213-89-2

2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide

Cat. No. B3042830
CAS RN: 680213-89-2
M. Wt: 383.6 g/mol
InChI Key: HFOIXIGJNQSPIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide reveals a thiazole ring fused to a pyridine ring. The chlorine atoms and trifluoromethyl group contribute to its lipophilicity, affecting its pharmacokinetics and binding interactions with biological targets .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as nucleophilic substitutions, oxidative processes, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of novel derivatives with potential biological activities .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, precautions should be taken during handling and storage. 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide may pose risks associated with inhalation, skin contact, and ingestion. Researchers and laboratory personnel should follow established safety protocols and wear appropriate protective gear .

properties

IUPAC Name

2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-3-10(16)7(9)6-22-13(23)11-8(14(18,19)20)4-5-21-12(11)17/h1-5H,6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOIXIGJNQSPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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